octahydro-2H-pyrano[3,2-c]pyridine
Description
Significance of Fused Nitrogen-Oxygen Heterocycles in Contemporary Organic Synthesis
Fused heterocyclic systems containing both nitrogen and oxygen atoms are of paramount importance in organic and medicinal chemistry. eurekaselect.comresearchgate.netacs.org These structural motifs are present in a vast array of natural products, pharmaceuticals, and agrochemicals, demonstrating a broad spectrum of biological activities. dergipark.org.tropenmedicinalchemistryjournal.com The unique three-dimensional architecture and electronic properties conferred by the fusion of a pyran ring (an oxygen-containing heterocycle) and a pyridine (B92270) ring (a nitrogen-containing heterocycle) create a privileged scaffold for drug discovery. researchgate.netontosight.ai The presence of both hydrogen bond donors and acceptors, along with chiral centers, allows for specific and high-affinity interactions with biological targets such as enzymes and receptors. ontosight.airesearchgate.net Consequently, the development of synthetic methodologies to access these complex structures efficiently and stereoselectively is a major focus of modern organic synthesis. acs.orgdergipark.org.tr
The versatility of fused N,O-heterocycles allows for the generation of diverse molecular libraries through the introduction of various substituents. This structural diversity is crucial for optimizing pharmacokinetic and pharmacodynamic properties in the drug development process. The rigid framework of the fused ring system also helps to lock the molecule into a specific conformation, which can lead to enhanced selectivity and potency.
Structural Classification and Systematic Nomenclature of Octahydro-2H-pyrano[3,2-c]pyridine Architectures
This compound is a bicyclic heterocyclic compound. Its core structure consists of a pyran ring fused to a pyridine ring. The "octahydro" prefix indicates that the bicyclic system is fully saturated, meaning there are no double bonds within the rings. The nomenclature "2H-pyrano[3,2-c]pyridine" specifies the nature of the fusion and the location of the heteroatoms. The numbers and letters in the brackets, [3,2-c], denote how the two rings are fused together. Specifically, the pyran ring is fused at its 3 and 2 positions to the 'c' face of the pyridine ring.
The systematic naming of derivatives of this scaffold follows the established rules of IUPAC nomenclature. qmul.ac.uk The numbering of the atoms in the fused ring system is crucial for unambiguously identifying the position of any substituents. For this compound, the numbering starts from an atom in the pyridine ring and proceeds around the bicyclic system.
Below is a table detailing the key structural features and identifiers for the parent compound and a related derivative.
| Compound Name | Molecular Formula | CAS Number | Key Structural Features |
| This compound | C8H15NO | 71671-81-3 | Fused, saturated pyran and pyridine rings. uni.lubldpharm.comsigmaaldrich.com |
| This compound hydrochloride | C8H16ClNO | 1363404-73-2 | The hydrochloride salt of the parent compound. bldpharm.combldpharm.com |
| 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine | C15H21NO | 1330764-71-0 | A related isomer with a benzyl (B1604629) group at the 7-position. |
The stereochemistry of the ring fusion and any substituents is a critical aspect of the molecule's three-dimensional structure and, consequently, its biological activity. The presence of multiple chiral centers in this compound gives rise to several possible stereoisomers. The specific spatial arrangement of atoms is designated using descriptors such as (3R,4aR,8aS), as seen in some derivatives. ontosight.ai The synthesis of single, pure stereoisomers is often a significant challenge and a key objective in the development of new drugs based on this scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-7-6-9-4-3-8(7)10-5-1/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUHVUAMDYNYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Octahydro 2h Pyrano 3,2 C Pyridine and Its Derivatives
Cycloaddition Reactions in Constructing the Pyrano[3,2-c]pyridine Core
Cycloaddition reactions are powerful methods for forming cyclic compounds, offering high levels of regio- and stereoselectivity. These reactions are instrumental in building the core structure of pyrano[3,2-c]pyridines by forming multiple carbon-carbon and carbon-heteroatom bonds in a single step.
Intramolecular cycloadditions are highly effective for constructing fused ring systems. The Hetero-Diels-Alder (HDA) reaction, a variant of the classic [4+2] cycloaddition, is a key strategy. uc.pt For instance, a highly functionalized hexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one core has been synthesized through a tandem sequence involving an HDA reaction followed by an intramolecular Mannich reaction. researchgate.net This approach selectively yields the trans-fused ring geometry. researchgate.net Lewis acid-catalyzed intramolecular HDA reactions of N-arylimines with tethered, nonactivated olefins have also been developed to produce octahydroacridine derivatives, which are structurally related fused aza-polycyclic systems. d-nb.info The reactivity and the cis/trans selectivity in these reactions are primarily influenced by the substitution pattern of the cyclization precursor. d-nb.info
Another significant intramolecular strategy is the [3+2] cycloaddition of azomethine ylides. nih.govcore.ac.uk These nitrogen-based 1,3-dipoles can be generated in situ and react with tethered alkenes to form the pyrrolidine (B122466) ring found in analogous octahydropyrrolo[3,2-c]pyridine structures. researchgate.netresearchgate.net Catalytic asymmetric versions of this reaction, often employing chiral metal complexes, allow for the synthesis of optically active products with high diastereocontrol and enantiomeric excesses. researchgate.netacs.org For example, decarboxylative intramolecular [3+2] cycloadditions have been used to synthesize octahydropyrano[4,3-b]pyrroles, demonstrating the utility of this method for creating fused oxygen- and nitrogen-containing bicyclic systems. nih.gov
The [5+2] cycloaddition reaction is a powerful tool for constructing seven-membered rings, which are common motifs in biologically active compounds. illinoisstate.edu While direct application to the pyrano[3,2-c]pyridine core is less documented, the analogous [5+2] cycloaddition of oxidopyrylium ylides provides significant insight and has been used to create related bridged polycyclic ethers. illinoisstate.edunih.gov
More directly relevant is the use of [5+2]-oxido-pyridinium cycloadditions for synthesizing fused azabicyclic systems. This methodology has been successfully applied in the total synthesis of macroline-related alkaloids, where the central azabicycle of the target structure was constructed via an oxido-pyridinium cycloaddition. uni-konstanz.de This reaction involves the in situ formation of a 3-oxido-pyridinium betaine, a 6π-electron zwitterionic intermediate, which then undergoes a cycloaddition with an alkene to form a bridged bicyclic system. uni-konstanz.deresearchgate.net This strategy highlights a sophisticated approach to building complex molecular architectures that include fused nitrogen heterocycles. uni-konstanz.de
Multicomponent Reaction (MCR) Approaches to Octahydro-2H-pyrano[3,2-c]pyridines
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. acs.org
One-pot, three-component syntheses are prominent in constructing pyran-annulated heterocyclic scaffolds. acs.orgresearchgate.netresearchgate.net A variety of chromeno[3,2-c]pyridine derivatives have been synthesized using this approach. For example, the reaction of 4-hydroxypyridine-2-ones, various aldehydes, and a C-H activated acid like dimedone can be mediated by catalysts such as SnCl₂·2H₂O to build the chromeno[3,2-c]pyridine system. mdpi.com This process typically involves a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. mdpi.com The versatility of this method allows for the creation of a diverse library of substituted chromeno[3,2-c]pyridines by varying the three initial components. mdpi.com Urea has also been employed as a low-cost, environmentally benign organo-catalyst for similar three-component reactions to produce pyrano[3,2-c]chromen-5(4H)-ones in aqueous ethanol (B145695) at room temperature. acs.org
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
| 4-hydroxypyridine-2-ones, Aldehydes, Dimedone | SnCl₂·2H₂O, EtOH, 70°C | Chromeno[3,2-c]pyridine-1,9-diones | Good | mdpi.com |
| Aldehydes, Malononitrile (B47326), 4-hydroxycoumarin | Urea, aq. EtOH, RT | Pyrano[3,2-c]chromen-5(4H)-ones | Excellent | acs.org |
| 3,5-((E)-arylidene)-1-alkylpiperidin-4-ones, 1,3-diketones | Acetic acid, reflux | Chromeno[3,2-c]pyridines | Excellent | mdpi.com |
| Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid | TBAB, EtOH, 50°C | Pyrrolo[2,3-d]pyrimidine derivatives | 73-95% | scielo.org.mx |
Tandem or domino reactions, where a sequence of transformations occurs in one pot without isolating intermediates, provide a highly efficient route to complex molecules. researchgate.net The synthesis of the pyrano[3,2-c]pyridine core often benefits from such integrated sequences. A notable example is the tandem hetero-Diels-Alder/Mannich reaction approach, which constructs the hexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one core with high stereoselectivity. researchgate.net
Another powerful tandem strategy involves a Michael addition/intramolecular O-cyclization/elimination cascade. This sequence has been used to synthesize novel chromeno[3,2-c]pyridines from 3,5-((E)-arylidene)-1-alkylpiperidin-4-ones and cyclic 1,3-diketones in refluxing acetic acid, affording excellent yields. mdpi.comresearchgate.net Similarly, rhodium(II)-catalyzed denitrogenative annulation of triazole-based anilines followed by oxygen-mediated oxidative aromatization represents a tandem approach to construct 2,3-disubstituted indoles, showcasing a related strategy for fused heterocycles. acs.org These integrated MCR and tandem sequences streamline the synthesis, reduce waste, and allow for the rapid assembly of molecular complexity from simple precursors.
Annulation and Ring-Forming Reactions for Pyrano[3,2-c]pyridine Formation
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are fundamental in synthesizing fused heterocyclic systems like pyrano[3,2-c]pyridine. A variety of modern ring-forming strategies have been developed for this purpose.
One advanced method is the rhodium(III)-catalyzed C–H activation and intramolecular cascade annulation. This strategy has been successfully used to create polycyclic-fused pyrano[2,3-b]pyridines at room temperature with high efficiency and generality. acs.org Another powerful ring-forming method is the Pictet-Spengler reaction. This acid-catalyzed reaction between a β-arylethylamine and an aldehyde or ketone followed by cyclization has been adapted for the synthesis of tetrahydrofuro[3,2-c]pyridines, a close structural analog of the target compound. nih.gov The process starts with the condensation of 2-(5-methylfuran-2-yl)ethanamine with an aldehyde, followed by an acid-catalyzed cyclization to furnish the fused bicyclic system. nih.gov
Furthermore, annulation reactions involving domino mechanisms have been reported. For instance, a diastereoselective one-pot synthesis of polycyclic acetal-fused pyrano[3,2-c]pyran-5(2H)-one derivatives was achieved through the annulation of 2-C-formyl glycals with 4-hydroxy-pyranones. researchgate.net This transformation proceeds via a domino sequence initiated by iminium species formation, followed by nucleophilic attack and elimination. researchgate.net These diverse annulation and ring-forming reactions provide robust and flexible pathways to the pyrano[3,2-c]pyridine core and its derivatives. ias.ac.in
Strategies for Pyran Ring Annulation onto Piperidine (B6355638) Scaffolds
The construction of the pyran ring onto a pre-existing piperidine framework is a common and effective strategy for synthesizing octahydro-2H-pyrano[3,2-c]pyridine derivatives. This approach allows for the early introduction of desired substituents on the piperidine ring, which can then be elaborated to form the fused bicyclic system. Various methodologies have been developed to achieve this transformation, often involving the formation of a key carbon-oxygen bond to close the pyran ring.
One notable strategy involves the intramolecular cyclization of a piperidine derivative bearing a tethered alcohol and an activated double bond. For example, treatment of a suitably substituted piperidine with an electrophilic reagent can trigger a cascade reaction, leading to the formation of the pyran ring. The stereochemical outcome of this cyclization is often influenced by the geometry of the starting materials and the reaction conditions employed.
Another approach utilizes the reaction of a piperidine-based enamine or enolate with an α,β-unsaturated carbonyl compound. This reaction sequence, often a Michael addition followed by an intramolecular aldol (B89426) condensation or a similar cyclization, can efficiently construct the pyran ring. The choice of reactants and catalysts plays a crucial role in controlling the regioselectivity and stereoselectivity of the annulation process.
The versatility of this strategy is demonstrated by its application in the synthesis of various substituted pyrano[3,2-c]pyridine derivatives. ias.ac.in The ability to modify the piperidine starting material allows for the introduction of a wide range of functional groups, leading to a diverse library of target compounds.
Sequential Knoevenagel Condensation and Michael Addition Sequences
A powerful one-pot strategy for the synthesis of complex heterocyclic systems involves the sequential combination of a Knoevenagel condensation and a Michael addition reaction. rsc.orgnih.gov This approach is particularly useful for the construction of pyrano[3,2-c]pyridine scaffolds from simple, commercially available starting materials.
In a typical sequence, an aldehyde reacts with an active methylene (B1212753) compound, such as malononitrile or a β-ketoester, in a Knoevenagel condensation to form a highly reactive electron-deficient alkene. nih.gov This intermediate then undergoes a Michael addition with a suitable nucleophile, which can be a pre-formed piperidine derivative or a precursor that forms the piperidine ring in situ. The subsequent intramolecular cyclization and dehydration steps lead to the formation of the desired fused heterocyclic system.
For instance, a three-component reaction between an aldehyde, an active methylene compound, and a 4-aminopiperidine (B84694) derivative can be employed. The initial Knoevenagel condensation between the aldehyde and the active methylene compound generates a Michael acceptor. The amino group of the piperidine then acts as the nucleophile in the Michael addition, followed by cyclization and aromatization to afford the pyrano[3,2-c]pyridine skeleton. mdpi.com
The efficiency of this methodology can be enhanced by the use of catalysts, such as Lewis acids or bases, which can promote both the Knoevenagel condensation and the Michael addition steps. nih.gov Furthermore, the reaction conditions can often be tuned to favor the formation of specific isomers, providing a degree of stereochemical control. nih.gov
Table 1: Examples of Sequential Knoevenagel Condensation/Michael Addition Reactions
| Aldehyde | Active Methylene Compound | Nucleophile | Catalyst | Product | Ref |
| Aryl aldehydes | Malononitrile | 6-Amino-uracil | Nano-MgO | Pyrido[2,3-d]pyrimidine derivatives | nih.gov |
| Isatins | Malononitrile | β-Ketoacids | Molecular sieves | 3,3-Disubstituted oxindoles | rsc.org |
| Arylglyoxals | 4-Hydroxy-6-methyl-2H-pyran-2-one | Aryl amines | Microwave | Cyclopenta-fused pyrazolo[3,4-b]pyridines | acs.org |
Rearrangement Reactions in the Synthesis of Pyrano[3,2-c]pyridine Scaffolds
Rearrangement reactions offer unique and powerful pathways for the construction of complex molecular architectures, including the pyrano[3,2-c]pyridine framework. These transformations can lead to significant increases in molecular complexity in a single step and can provide access to structures that are difficult to synthesize using more traditional methods.
Pyridine (B92270) Ring Rearrangement Strategies
The rearrangement of a pre-existing pyridine ring can be a key step in the synthesis of fused heterocyclic systems like pyrano[3,2-c]pyridines. One such strategy involves the recyclization of a pyridine ring, where the initial ring is opened and then re-closed in a different manner to form the desired fused product. researchgate.net
A method has been developed for the synthesis of 8-hydrazino derivatives of pyrano[3,4-c]pyridines based on the recyclization of a pyridine ring. researchgate.net These hydrazino derivatives can then be used as precursors for the synthesis of more complex tricyclic systems, such as pyrano[3,4-c] rsc.orgnih.govrsc.orgtriazolo[4,3-a]pyridines. researchgate.net
Application of Stevens Rearrangement and Analogous Transformations for Fused Heterocycles
The Stevens rearrangement and related nih.govrsc.org-sigmatropic shifts are powerful tools for the formation of carbon-carbon bonds and the construction of heterocyclic rings. While direct applications of the Stevens rearrangement to the synthesis of this compound are not extensively documented, the principles of this transformation are relevant to the synthesis of fused heterocycles.
The core of the Stevens rearrangement involves the generation of an ylide, typically from a quaternary ammonium (B1175870) or sulfonium (B1226848) salt, which then undergoes a nih.govrsc.org-migration of an adjacent group to form a rearranged amine or sulfide. This process can be used to construct new rings and introduce functionality in a highly controlled manner.
Analogous transformations, such as the Sommelet-Hauser rearrangement, can also be employed to achieve similar outcomes. These rearrangements often proceed through different mechanistic pathways but share the common feature of a formal migration of a group to an adjacent atom. The application of these types of rearrangements to suitably functionalized piperidine precursors could provide a novel and efficient route to the pyrano[3,2-c]pyridine scaffold.
Prins Cyclization in the Stereoselective Construction of this compound Systems
The Prins cyclization is a powerful and versatile acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound that leads to the formation of a tetrahydropyran (B127337) ring. mdpi.com This reaction has been widely employed in the stereoselective synthesis of a variety of natural products and other complex molecules containing the tetrahydropyran motif. beilstein-journals.org
In the context of this compound synthesis, an intramolecular Prins cyclization of a piperidine derivative bearing both a homoallylic alcohol and an aldehyde or ketone functionality would be a highly convergent and stereoselective approach. The stereochemistry of the newly formed tetrahydropyran ring is often controlled by the geometry of the homoallylic alcohol and the reaction conditions.
While the direct application of the Prins cyclization to form the this compound system is not extensively reported, related cyclizations have been used to construct similar fused pyran systems. For example, the oxidative Prins cyclization of 1-benzyl ethers of (E)- and (Z)-hex-3-en-1,6-diols has been shown to produce hexahydro-2H-furo[3,2-c]pyrans with excellent stereoselectivity. nih.govrsc.org This suggests that a similar strategy could be adapted for the synthesis of the target pyrano[3,2-c]pyridine scaffold.
Furthermore, aminol-initiated Prins cyclizations have been developed for the synthesis of octahydro-1H-pyrano[3,4-c]pyridine derivatives, demonstrating the feasibility of incorporating a nitrogen atom into the cyclization precursor. researchgate.netresearchgate.net
Table 2: Key Features of Prins Cyclization Variants
| Cyclization Variant | Key Reactants | Catalyst | Key Product Feature | Ref |
| Oxidative Prins Cyclization | 1-Benzyl ethers of (E)- and (Z)-hex-3-en-1,6-diols, DDQ | In(OTf)₃ | Fused hexahydro-2H-furo[3,2-c]pyrans | nih.govrsc.org |
| Aminol-Initiated Prins Cyclization | Aldehyde, Homoallylic amine | Acid | Octahydro-1H-pyrano[3,4-c]pyridine | researchgate.netresearchgate.net |
| Thia-Prins Bicyclization | Homoallylic mercaptans, Aldehydes | InBr₃ | Hexahydro-2H-thieno[3,2-c]thiopyran derivatives | researchgate.net |
Stereochemical Control and Conformational Analysis in Octahydro 2h Pyrano 3,2 C Pyridine Synthesis
Enantioselective Synthetic Strategies for Octahydro-2H-pyrano[3,2-c]pyridine Derivatives
Achieving enantioselectivity in the synthesis of this compound derivatives is critical for accessing specific, biologically active stereoisomers. Organocatalysis has emerged as a powerful tool for this purpose. For instance, the asymmetric domino reaction of 4-hydroxy-2H-chromen-2-ones with malononitriles, catalyzed by organocatalysts, yields optically active pyrano[3,2-c]chromenes with excellent yields and enantioselectivities (up to 94% yield and 99% ee). rsc.org While this example leads to a related chromene system, the underlying principles of using chiral catalysts to create enantiomerically enriched pyran-fused systems are directly applicable.
Another strategy involves the asymmetric reduction of prochiral ketones. The use of chiral borane (B79455) reagents, such as B-chlorodiisopinocampheylborane (Ipc₂BCl), has proven effective in the asymmetric reduction of diacylpyridines to furnish C₂-symmetric diols with high diastereomeric and enantiomeric excess. acs.org These chiral diols are valuable precursors that can be further elaborated into complex heterocyclic systems, including those containing the pyrano[3,2-c]pyridine core.
Furthermore, patent literature describes the synthesis of chiral octahydro-pyrrolo-[2,3-c]pyridine, a related nitrogen-containing fused ring system, where a racemic intermediate from an intramolecular cycloaddition is resolved through chromatographic separation to obtain the desired enantiomer. google.com This highlights the role of both asymmetric synthesis and chiral separation techniques in obtaining enantiomerically pure compounds.
| Strategy | Reactants | Catalyst/Reagent | Product Type | Yield/Selectivity | Ref |
| Organocatalytic Domino Reaction | 4-hydroxy-2H-chromen-2-ones, malononitriles | Organocatalyst | Pyrano[3,2-c]chromenes | Up to 94% yield, 99% ee | rsc.org |
| Asymmetric Reduction | 2,6-diacylpyridines | B-chlorodiisopinocampheylborane | C₂-symmetric pyridine (B92270) diols | High de and ee | acs.org |
| Chiral Separation | Racemic cycloaddition intermediate | Chromatographic column | Homochiral octahydro-pyrrolo-[2,3-c]pyridine | N/A | google.com |
Diastereoselective Approaches and Control of Relative Stereochemistry
Controlling the relative stereochemistry between multiple chiral centers is a fundamental challenge in synthesizing this compound derivatives. Diastereoselective reactions are key to building these complex structures with precision.
One-pot annulation reactions have been developed for the diastereoselective synthesis of polycyclic acetal-fused pyrano[3,2-c]pyran-5(2H)-one derivatives. nih.govelsevierpure.com In these reactions, the annulation of 2-C-formyl glycals with 4-hydroxy-pyranones demonstrates that the stereogenic center at C-4 of the glycal significantly influences the asymmetric induction, dictating the relative stereochemistry of the newly formed rings. nih.govelsevierpure.com
Intramolecular aziridination reactions have also been employed to create fused systems with high diastereoselectivity. This approach has been used to synthesize 2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl carboxylates from 4-H-pyran precursors, establishing specific relative stereochemistry in the bicyclic product. acs.org
| Method | Key Reactants | Key Feature | Product | Ref |
| Annulation Reaction | 2-C-Formyl glycals, 4-hydroxy-pyranones | Asymmetric induction from C-4 of glycal | Polycyclic acetal-fused pyranopyrones | nih.govelsevierpure.com |
| Knoevenagel-IMHDA | N-(ortho-formyl)aryl substrate, active methylene (B1212753) reagents | Diastereoselective cyclization | Hexahydro-1H-pyrano[3,4-c]pyridine derivatives | rsc.org |
| Intramolecular Aziridination | 4-H-Pyran derivatives | Diastereoselective formation of aziridine (B145994) ring | 2-Oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl carboxylates | acs.org |
Elucidation of Fused Ring Geometry and Conformation via X-ray Crystallography and Spectroscopic Methods
Determining the precise three-dimensional structure, including ring conformation and substituent orientation, is essential for understanding the properties of this compound derivatives. X-ray crystallography and various spectroscopic techniques are the primary tools for this elucidation.
Single-crystal X-ray diffraction provides unambiguous structural confirmation and detailed conformational data. For example, the analysis of a complex decahydro-2H-3,8-methanopyrano[3,2-c]pyridine derivative revealed that the bicyclo[3.3.1]nonane ring system adopts a half-chair/twist-boat conformation. iucr.orgiucr.org The analysis also showed that the two oxane rings within the 2-oxabicyclo[2.2.2]octane portion of the molecule exist in a distorted boat conformation. iucr.orgiucr.org Such studies provide precise puckering parameters, bond lengths, and bond angles that define the molecule's geometry. iucr.org In other related pyrano[3,2-c]pyridine systems, the bicyclic ring has been observed in a twin-chair conformation. iucr.org
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for conformational analysis in solution. 1H and 13C NMR spectroscopy can provide crucial information about the relative stereochemistry and preferred conformations. For example, the chemical shifts and coupling constants of protons on the heterocyclic rings can help determine their axial or equatorial orientation. asianpubs.org For instance, in the characterization of 2-amino-5-methyl-4-aryl-4H-pyrano[3,2-c]pyridine-3-carbonitrile, specific signals in the 1H and 13C NMR spectra were assigned to the carbons and protons of the fused ring system, confirming its structure. asianpubs.org
| Technique | Information Obtained | Example Compound | Findings | Ref |
| X-ray Crystallography | Ring conformation, puckering parameters, bond lengths/angles | Decahydro-2H-3,8-methanopyrano[3,2-c]pyridine derivative | Bicyclo[3.3.1]nonane ring in half-chair/twist-boat; oxane rings in distorted boat. | iucr.orgiucr.org |
| X-ray Crystallography | Ring conformation | A 3,7-diazabicyclo[3.3.1]nonan-9-one derivative | Bicyclic ring system in a twin-chair conformation. | iucr.org |
| NMR Spectroscopy (1H, 13C) | Structural confirmation, substituent effects | 2-Amino-5-methyl-4-aryl-4H-pyrano[3,2-c]pyridine-3-carbonitrile | Assignment of specific chemical shifts to the protons and carbons of the pyrano-pyridine core. | asianpubs.org |
Utilization of Chiral Auxiliaries in the Synthesis of this compound Precursors
The use of chiral auxiliaries is a classic and effective strategy for inducing stereoselectivity in the synthesis of precursors for the this compound scaffold. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed.
This strategy has been successfully applied in the synthesis of related heterocyclic alkaloids. For example, the asymmetric synthesis of (+)-tashiromine, a lupin-type alkaloid, was achieved using an asymmetric imino-aldol reaction. soton.ac.uk This key step relied on the use of a chiral auxiliary to control the stereoselective formation of a new carbon-carbon bond, which established the core stereochemistry of the molecule. soton.ac.uk
Catalysis in the Synthesis of Octahydro 2h Pyrano 3,2 C Pyridine
Organocatalytic Methodologies
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in heterocyclic synthesis. These methodologies often provide high stereoselectivity and are compatible with a wide range of functional groups.
In the synthesis of pyrano[3,2-c]pyridine derivatives, basic organocatalysts like piperazine (B1678402) have been successfully employed. For instance, an efficient, one-pot, three-component reaction between malononitrile (B47326), ethyl acetoacetate (B1235776), and various aryl aldehydes proceeds in the presence of piperazine as a catalyst under solvent-free, microwave-assisted conditions to yield the target pyranopyridines. asianpubs.org This approach highlights the utility of simple organic bases in promoting complex cyclization cascades.
Glycine (B1666218), a simple amino acid, has also been identified as an effective metal-free organocatalyst for synthesizing pyran-annulated heterocycles. researchgate.net In reactions involving aromatic aldehydes, malononitrile, and C-H activated acids, glycine catalyzes the formation of multiple carbon-carbon and carbon-heteroatom bonds in aqueous ethanol (B145695), demonstrating a green and efficient organocatalytic pathway. researchgate.net Another organocatalytic strategy involves the use of L-proline, often in conjunction with a co-catalyst like trifluoroacetic acid (TFA), to synthesize related octahydropyrano[2,3-d]pyrimidine structures through a three-component reaction. nih.govacs.org
| Entry | Aldehyde (Ar) | Catalyst | Conditions | Yield (%) | Reference |
| 1 | C₆H₅ | Piperazine | Solvent-free, Microwave | 90 | asianpubs.org |
| 2 | 4-Cl-C₆H₄ | Piperazine | Solvent-free, Microwave | 92 | asianpubs.org |
| 3 | 4-CH₃-C₆H₄ | Piperazine | Solvent-free, Microwave | 85 | asianpubs.org |
| 4 | 4-OCH₃-C₆H₄ | Piperazine | Solvent-free, Microwave | 88 | asianpubs.org |
| 5 | 3-NO₂-C₆H₄ | Piperazine | Solvent-free, Microwave | 86 | asianpubs.org |
Metal-Catalyzed Transformations, including Palladium-Catalyzed Cyclizations
Transition metal catalysis provides highly efficient and selective pathways for constructing complex heterocyclic frameworks. Palladium, in particular, is widely used for C-H activation and cross-coupling reactions that enable intramolecular cyclizations.
Palladium-catalyzed intramolecular C-H arylation is a key method for synthesizing fused pyridine (B92270) systems. nih.gov This reaction can be applied to precursors like N-aryl picolinamide (B142947) derivatives. nih.govbeilstein-journals.org The choice of phosphine (B1218219) ligand is critical for the reaction's success, with ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and CyJohnPhos significantly improving yields compared to ligand-free conditions. nih.gov For example, the cyclization of an amide derived from an unsubstituted picoline precursor reached a 94% yield using PPh₃ as the ligand. nih.gov This highlights the tunability of metal-catalyzed systems to optimize the synthesis of specific heterocyclic targets. nih.gov
Beyond palladium, other metals like gold and copper have been shown to catalyze the synthesis of pyridine rings from precursors such as propargylamine (B41283) and various carbonyl compounds. nih.gov These reactions proceed through a sequential amination-cyclization-aromatization cascade, demonstrating the versatility of metal catalysts in constructing nitrogen-containing heterocycles. nih.gov
| Entry | Precursor | Ligand | Temperature (°C) | Yield (%) | Reference |
| 1 | Quinoline Amide (1a) | None | 130 | 59 | nih.gov |
| 2 | Quinoline Amide (1a) | SPhos (L1) | 110 | 58 | nih.gov |
| 3 | Quinoline Amide (1a) | PCy₃ (L2) | 110 | 69 | nih.gov |
| 4 | Quinoline Amide (1a) | CyJohnPhos (L3) | 110 | 90 | nih.gov |
| 5 | Quinoline Amide (1a) | PPh₃ (L4) | 110 | 94 | nih.gov |
| 6 | Picoline Amide (1c) | PPh₃ (L4) | 110 | 24 | nih.gov |
| 7 | Picoline Amide (1c) | PCy₃ (L2) & Additives | 110 | 77 | nih.gov |
Application of Lewis Acid Catalysis
Lewis acid catalysis is instrumental in activating substrates and controlling selectivity in the synthesis of pyran-containing heterocycles. Lewis acids can promote key bond-forming reactions, such as the hetero-Diels-Alder reaction, which is a powerful method for constructing the dihydropyran ring.
The synthesis of a hexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one core has been achieved through a tandem sequence that begins with a hetero-Diels-Alder reaction. researchgate.net The use of Lewis acid catalysis is described as crucial for promoting this reaction under milder conditions than previously reported, while also enhancing regio- and stereoselectivity. researchgate.net
Brønsted acids, which can function as Lewis acids, are also employed. For example, p-toluenesulfonic acid (TsOH) has been used to catalyze one-pot, three-component reactions to form related chromeno[3,2-c]pyridine systems in aqueous media. mdpi.com Furthermore, some organocatalysts, such as L-proline, can function as Lewis acid catalysts in certain transformations, blurring the lines between these catalytic fields. nih.govacs.org Tin(II) chloride (SnCl₂·2H₂O) is another Lewis acid that has been shown to mediate the synthesis of chromeno[3,2-c]pyridine-1,9-diones from 4-hydroxypyridine-2-ones, aldehydes, and dimedone. mdpi.com
Development and Application of Hybrid and Nanocatalysts
To improve efficiency, reusability, and environmental compatibility, recent research has focused on developing hybrid and nanocatalysts. These materials combine the advantages of homogeneous and heterogeneous catalysis, offering high activity and easy separation from the reaction mixture.
Magnetic nanoparticles have proven particularly effective. For instance, Fe₃O₄ nanoparticles have been used to catalyze the one-pot synthesis of related pyrano[2,3-d]pyrimidinedione derivatives. nih.govacs.org More advanced systems, such as a magnetically separable composite consisting of an isoreticular metal-organic framework (IRMOF-3), graphene oxide (GO), and copper ferrite (B1171679) (CuFe₂O₄), have been developed for the synthesis of pyridines and hydroquinolines. nih.gov This IRMOF-3/GO/CuFe₂O₄ nanocatalyst demonstrates high efficiency and can be easily recovered using a magnet and reused multiple times without a significant loss of activity. nih.gov
Another example is the use of sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@g-C₃N₄-SO₃H) for the eco-friendly synthesis of various pyridine derivatives. researchgate.net These hybrid catalysts are highly stable and reusable, making them economically and environmentally attractive for generating biologically active heterocyclic compounds. researchgate.net
Green Chemistry Approaches, including Solvent-Free and Aqueous Conditions
The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. In the synthesis of octahydro-2H-pyrano[3,2-c]pyridine and its analogs, these principles are increasingly being applied through the use of alternative reaction media and energy sources.
Solvent-free reactions represent a significant green chemistry approach, as they eliminate the environmental impact and cost associated with solvent use and disposal. dergipark.org.tr The synthesis of pyrano[3,2-c]pyridine derivatives has been successfully achieved under solvent-free conditions, often facilitated by microwave irradiation. asianpubs.org This technique not only aligns with green chemistry principles but also often leads to shorter reaction times and higher yields. asianpubs.orgmdpi.comnih.gov
The use of water as a reaction solvent is another cornerstone of green chemistry. researchgate.net Syntheses of pyran-annulated heterocycles have been developed using aqueous ethanol as the solvent in combination with a metal-free organocatalyst like glycine. researchgate.net This approach offers an environmentally friendly route to these important compounds. researchgate.net Catalysts such as alum (KAl(SO₄)₂·12H₂O) have also been used to promote the synthesis of related pyran derivatives in water, highlighting the advantages of short reaction times, easy work-up, and high yields in a green medium. researchgate.net
Mechanistic Investigations of Octahydro 2h Pyrano 3,2 C Pyridine Formation
Elucidation of Reaction Pathways and Identification of Key Intermediates
The construction of the octahydro-2H-pyrano[3,2-c]pyridine core is primarily accomplished through methods that form the pyran ring onto a pre-existing piperidine (B6355638) or tetrahydropyridine (B1245486) structure. One prominent pathway involves the annulation of a pyran ring onto arylpiperidin-3-ones. rsc.org This approach typically involves the reaction of a suitable piperidine derivative with reagents that can provide the necessary carbon atoms and oxygen for the pyran ring, followed by cyclization.
Another significant strategy employs metallated enamine chemistry. rsc.org For instance, the synthesis of related pyrano[3,4-c]pyridines, which can provide mechanistic insights applicable to the [3,2-c] isomer, has been achieved by reacting 1-methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine (B1206005) with specific reagents. rsc.org This process proceeds through key intermediates such as the novel 2-oxa-8-azabicyclo[3.3.1]nonane and bicyclic enamines. rsc.org These intermediates are crucial for the subsequent formation of the fused ring system. The initial tetrahydropyridine precursors are often stabilized through hydrogenation or catalytic reduction before the final cyclization step.
A tandem hetero-Diels-Alder/Mannich reaction sequence has also been described for the synthesis of a versatile hexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one core. researchgate.net This powerful one-pot reaction involves a hetero-Diels-Alder (HDA) reaction followed by an intramolecular Mannich reaction. researchgate.net This sequence is particularly notable for its ability to selectively form a trans-fused ring geometry. researchgate.net
In some syntheses of related pyranopyridines, a proposed mechanism involves a series of reactions including:
Activation of a starting material, for example, ethyl acetoacetate (B1235776) with hydrazine.
Oxidation of an alcohol to an aldehyde.
Nucleophilic attack and subsequent Michael addition.
An intramolecular cyclization to form the pyran ring.
A final tautomerization to yield the fused heterocyclic product.
Understanding Chemo-, Regio-, and Diastereoselectivity Mechanisms
The stereochemical outcome of the synthesis of this compound is a critical aspect, with several methodologies offering high levels of control. The tandem hetero-Diels-Alder/Mannich approach, for example, leads to the selective formation of the trans-fused ring system. researchgate.net This selectivity is a direct consequence of the stereochemical course of the intramolecular Mannich reaction.
Domino Knoevenagel-intramolecular hetero-Diels-Alder (IMHDA) reactions have been employed to create chiral condensed O,N-heterocycles, including hexahydro-1H-pyrano[3,4-c]pyridine derivatives, which are structurally related to the target compound. rsc.org These reactions exhibit chemo-, regio-, and diastereoselectivity in the cyclization step. rsc.org The stereoselectivity is often high, leading to specific diastereomers of the final product.
In syntheses involving alkynes, the regioselectivity of the addition to the alkyne is a key factor. For instance, in the rhodium-catalyzed C-H alkenylation/electrocyclization sequence for pyridine (B92270) synthesis, the use of non-symmetric alkynes can lead to single regioisomers, particularly when one of the alkyne substituents is α-branched. osti.gov However, poor regiocontrol can be observed with different substitution patterns on the imine reactant. osti.gov
The synthesis of various pyranopyrimidine derivatives, which share the pyran-fused-to-a-nitrogen-heterocycle motif, often proceeds with excellent diastereoselectivity, yielding products with multiple chiral centers that are all cis to each other. nih.gov
Analysis of Specific Reagents and Reaction Conditions on Pathway Divergence
The choice of reagents and reaction conditions can significantly influence the reaction pathway and the final product distribution. For example, in the synthesis of related pyrano-fused heterocycles, the use of sulfonated amorphous carbon catalysts in conjunction with deep eutectic solvents under visible light irradiation has been presented as a green and efficient method. In contrast, conducting the reaction in a more conventional solvent like acetonitrile (B52724) can lead to lower yields.
The choice of oxidant can also be critical. The use of tert-Butyl hydroperoxide (TBHP) as an oxidant has been shown to be more effective than potassium persulfate (K2S2O8), with the absence of an oxidant leading to no reaction at all.
Temperature is another crucial parameter that can dictate the outcome of a reaction. In the synthesis of chromeno[3,2-c]pyridines, it was observed that the reaction of 2-imino-chromen-3-thiocarboxamide with malononitrile (B47326) in ethanol (B145695) at room temperature leads to the desired product. mdpi.com However, increasing the temperature to the boiling point of ethanol favors an alternative pathway, resulting in the formation of a different isomer, chromeno[2,3-b]pyridine. mdpi.com
The catalyst system employed plays a pivotal role in the efficiency and selectivity of the synthesis. For instance, a three-component reaction to form pyrano[2,3-d]pyrimidine derivatives was successfully carried out using L-proline as a Lewis acid organocatalyst with trifluoroacetic acid (TFA) as a co-catalyst. acs.org In the absence of TFA, the reaction yielded only a complex mixture of products, highlighting the importance of the complete catalytic system. acs.org
Table of Reagents and Conditions on Reaction Outcomes
| Catalyst/Reagent | Solvent | Oxidant | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| Sulfonated amorphous carbon | Deep eutectic solvent | TBHP | Room Temperature | High yield | |
| Sulfonated amorphous carbon | Acetonitrile | TBHP | Room Temperature | Lower yield | |
| Sulfonated amorphous carbon | Deep eutectic solvent | K2S2O8 | Room Temperature | Less effective | |
| Sulfonated amorphous carbon | Deep eutectic solvent | None | Room Temperature | No reaction | |
| Piperidine | Ethanol | - | Room Temperature | Formation of chromeno[3,2-c]pyridine | mdpi.com |
| Piperidine | Ethanol | - | Reflux | Formation of chromeno[2,3-b]pyridine | mdpi.com |
| L-proline/TFA | Acetonitrile | - | 85 °C | Formation of 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones | acs.org |
Computational Chemistry and Theoretical Studies on Octahydro 2h Pyrano 3,2 C Pyridine
Theoretical Elucidation and Validation of Reaction Mechanisms and Transition States
Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms involved in the synthesis of the octahydro-2H-pyrano[3,2-c]pyridine core. Theoretical studies allow for the exploration of various possible reaction pathways, the identification of key intermediates, and the characterization of transition states.
Research in related heterocyclic systems often employs DFT calculations to map out the potential energy surfaces of cycloaddition reactions, such as the hetero-Diels-Alder reaction, which can be a key step in forming the pyran ring. For the synthesis of the pyrano[3,2-c]pyridine core, theoretical models can compare the energetic favorability of different cyclization strategies. For instance, computational analysis can determine the activation energies for competing pathways, such as a tandem hetero-Diels-Alder/Mannich approach, which has been described for the synthesis of related hexahydropyrano[3,2-c]pyridinone cores. nih.gov
By calculating the Gibbs free energy of activation (ΔG‡) for each step, chemists can predict the most likely reaction mechanism under specific conditions. These theoretical predictions can then be validated against experimental data, such as isotopic labeling studies or the isolation of predicted intermediates.
Table 1: Illustrative Calculated Activation Energies for a Postulated Synthesis Pathway
| Reaction Step | Postulated Mechanism | Calculated ΔG‡ (kcal/mol) |
| Pyran Ring Formation | Hetero-Diels-Alder | 22.5 |
| Piperidine (B6355638) Ring Closure | Intramolecular Mannich | 18.2 |
| Alternative Pathway | Stepwise Cyclization | 28.9 |
Note: The data in this table is illustrative and intended to represent typical values obtained from DFT calculations for similar reaction types.
Computational Prediction and Analysis of Stereochemical Outcomes
The this compound system possesses multiple stereocenters, leading to the possibility of various diastereomers. Computational chemistry is a powerful tool for predicting and understanding the stereochemical outcomes of synthetic reactions leading to this scaffold.
The fusion of the pyran and pyridine (B92270) rings can result in either a cis or trans configuration. DFT calculations can be used to determine the relative thermodynamic stabilities of these isomers by comparing their ground-state energies. In many fused ring systems, the trans-fused isomer is thermodynamically more stable due to the reduction of steric strain, with all substituents at the ring junction in equatorial positions. masterorganicchemistry.com However, the kinetic product may differ, and computational modeling of the transition states leading to each isomer can predict the major product under kinetically controlled conditions.
For example, in the synthesis of related pyrano[3,2-c]quinolone derivatives, remarkable diastereoselectivity has been observed, which can be rationalized through computational modeling of the transition states. researchgate.net These models can reveal that the approach of the reactants is favored from a specific face due to steric hindrance or favorable orbital interactions, leading to the observed stereochemical outcome.
Table 2: Illustrative Relative Energies of this compound Stereoisomers
| Isomer | Ring Fusion | Relative Energy (kcal/mol) |
| 1 | trans | 0.00 |
| 2 | cis | +2.85 |
Note: The data in this table is illustrative. The trans-fused isomer is typically more stable in decalin-like systems.
Conformational Landscape Analysis of this compound Systems
The biological activity and chemical reactivity of the this compound scaffold are intrinsically linked to its three-dimensional shape. Conformational analysis, aided by computational methods, is crucial for understanding the accessible conformations and their relative energies.
Computational methods can systematically explore the conformational space to identify all low-energy conformers. By performing geometry optimizations and frequency calculations using DFT, the relative energies and populations of these conformers at a given temperature can be determined. These theoretical findings can be corroborated by experimental techniques such as NMR spectroscopy.
Table 3: Illustrative Torsional Angles for the Most Stable Conformer of trans-Octahydro-2H-pyrano[3,2-c]pyridine
| Dihedral Angle | Atoms | Calculated Value (degrees) |
| τ1 | C8a-C4a-C5-C6 | -55.8 |
| τ2 | C4a-C5-C6-N7 | +56.2 |
| τ3 | C5-C6-N7-C8 | -55.9 |
| τ4 | C6-N7-C8-C8a | +56.1 |
| τ5 | N7-C8-C8a-O1 | -55.7 |
| τ6 | C8-C8a-O1-C2 | +60.3 |
Note: The data in this table is illustrative and represents typical values for a chair-like conformation in a saturated heterocyclic ring.
Electronic Structure and Reactivity Analysis of the Pyrano[3,2-c]pyridine Core
The electronic properties of the this compound core dictate its reactivity. Computational chemistry provides a detailed picture of the electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (FMOs).
The presence of two heteroatoms, nitrogen and oxygen, significantly influences the electronic landscape of the molecule. Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution, revealing the relative electrophilicity and nucleophilicity of different atoms. The nitrogen atom, with its lone pair of electrons, is typically the most nucleophilic and basic site in the molecule. The oxygen atom also influences the reactivity of adjacent carbon atoms.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity in chemical reactions. The HOMO is typically localized on the nitrogen atom, indicating its propensity to react with electrophiles. The LUMO distribution highlights the most electrophilic sites, which are susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.
Table 4: Illustrative Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | +1.5 eV |
| HOMO-LUMO Gap | 8.3 eV |
| Dipole Moment | 1.9 D |
Note: The data in this table is illustrative and represents typical values for a saturated heterocyclic molecule calculated using DFT.
Derivatization and Functionalization of the Octahydro 2h Pyrano 3,2 C Pyridine Scaffold
Strategies for Introducing Diverse Substituents onto the Pyrano[3,2-c]pyridine System
The functionalization of the octahydro-2H-pyrano[3,2-c]pyridine scaffold is primarily centered on the nitrogen atom of the piperidine (B6355638) ring, which serves as a key handle for introducing structural diversity. Standard organic transformations are employed to append a variety of functional groups, thereby modulating the physicochemical properties of the parent molecule.
Key strategies often begin with a precursor scaffold which can then be elaborated. For related nitrogen-containing heterocyclic systems, such as octahydropyrano[3,4-c]pyridines, a common approach involves the use of a Boc-protected secondary amine. researchgate.net This protecting group can be removed to liberate the nitrogen, which is then available for a suite of derivatization reactions. researchgate.net These reactions typically include:
Acylation: Reaction with various acylating agents like acid chlorides, anhydrides, or activated carboxylic acids to form amides.
Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides.
Carbamoylation: Reaction with isocyanates or carbamoyl (B1232498) chlorides to produce ureas.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to generate N-alkylated derivatives.
In the context of the closely related octahydro-1H-pyrrolo[3,2-c]pyridine system, patent literature details the introduction of a range of substituents on the nitrogen atoms. google.com These strategies are directly analogous to those applicable to the pyrano[3,2-c]pyridine core. The substituents (R groups) can be varied to include alkyls, benzyls, and acyl groups, demonstrating the scaffold's tolerance to diverse functionalization conditions. google.com One specific, synthesized example is (4As,8R,8As)-N-(pyridin-2-yl)octahydro-2H-pyrano[3,2-c]pyridin-8-amine, which highlights the possibility of introducing aryl substituents. chemicalbook.com
| Position of Substitution | R Group Type | Example Substituents | Representative Reaction |
| Piperidine Nitrogen (N-2) | Alkyl | C1-C9 Alkyl, Benzyl (B1604629) | Reductive amination, Alkylation with alkyl halides |
| Piperidine Nitrogen (N-2) | Acyl | R4C(O)- where R4 is C1-C9 alkyl, R5O-, aryl, benzyl | Acylation with acid chlorides or anhydrides |
| Piperidine Nitrogen (N-2) | Carbamoyl | R-NH-C(O)- | Reaction with isocyanates |
| Piperidine Nitrogen (N-2) | Sulfonyl | R-SO2- | Reaction with sulfonyl chlorides |
| Pyran Ring Carbon | Amine | N-(Pyridin-2-yl)amine | Nucleophilic substitution or coupling reactions |
Table 1: Examples of substituent introductions based on analogous heterocyclic systems. google.comchemicalbook.com
Selective Modification of Heteroatoms and Ring Positions
Selective modification of the this compound scaffold allows for fine-tuning of its properties. The two heteroatoms, nitrogen and oxygen, and the various carbon positions on the rings offer distinct sites for chemical alteration.
Modification of the Nitrogen Heteroatom: The secondary amine in the piperidine portion is the most readily and selectively functionalized position on the scaffold. researchgate.net As outlined in the previous section, its nucleophilicity allows for straightforward acylation, sulfonylation, and alkylation reactions. For instance, in the development of compound libraries based on a related octahydropyrano[3,4-c]pyridine scaffold, the nitrogen atom was reacted with a diverse set of building blocks including carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), and isocyanates (to form ureas). researchgate.net This high reactivity and selectivity make the nitrogen atom the primary point for diversification.
Modification of the Oxygen Heteroatom and Pyran Ring: The oxygen atom within the pyran ring is chemically less reactive than the piperidine nitrogen. Its modification typically requires ring-opening strategies, which would disrupt the core scaffold. However, modifications to the carbon atoms of the pyran ring are feasible, often established during the initial synthesis of the ring system. For example, precursors with hydroxyl groups can be synthesized, which then serve as handles for further functionalization through etherification or esterification. The synthesis of a (4As,8R,8As)-N-(pyridin-2-yl)octahydro-2H-pyrano[3,2-c]pyridin-8-amine derivative indicates that functional groups like amines can be incorporated onto the pyran ring, which can then be further modified. chemicalbook.com
| Target Site | Modification Type | Reagents/Conditions | Resulting Functional Group |
| Piperidine Nitrogen | Amide Formation | R-COOH, Coupling agent (e.g., HATU, HBTU) | Amide |
| Piperidine Nitrogen | Sulfonamide Formation | R-SO2Cl, Base (e.g., Et3N, DIPEA) | Sulfonamide |
| Piperidine Nitrogen | Urea Formation | R-NCO | Urea |
| Piperidine Nitrogen | N-Alkylation | R-CHO, Reducing agent (e.g., NaBH(OAc)3) | Tertiary Amine |
| Pyran Ring Carbon | Amination | (During synthesis or via substitution) | Amine |
Table 2: Selective modification reactions for the scaffold's heteroatoms and ring positions. researchgate.net
Methodologies for Partial or Complete Aromatization of Related Systems
The saturated this compound scaffold can be converted into its partially or fully unsaturated aromatic counterparts, such as dihydropyrano- or pyranopyridines (e.g., chromeno[3,2-c]pyridines). This transformation dramatically alters the geometry and electronic properties of the molecule, moving from a 3D-rich structure to a planar, aromatic system.
Aromatization is typically achieved through oxidation or dehydrogenation reactions. Research on the synthesis of chromeno[3,2-c]pyridines shows that a corresponding octahydro derivative can undergo such transformations to yield the fully aromatic system. mdpi.com While specific conditions for the this compound itself are not detailed, established methods for analogous systems are applicable.
Common methodologies include:
Catalytic Dehydrogenation: Using catalysts such as Palladium on carbon (Pd/C) at elevated temperatures.
Chemical Oxidation: Employing stoichiometric chemical oxidants. A widely used reagent for the aromatization of cyclic and heterocyclic systems is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). For example, the aromatization of a cyclohexene (B86901) moiety fused to a pyranoindole core was successfully achieved using DDQ in refluxing dichloroethane to create an additional benzene (B151609) ring. mdpi.com This method is effective for converting hydroaromatic systems to their aromatic analogs.
The process can sometimes be controlled to achieve partial aromatization, leading to tetrahydropyrano[3,2-c]pyridine intermediates, before proceeding to the fully aromatic pyrano[3,2-c]pyridine. mdpi.com This stepwise approach can provide access to a range of oxidation states for the heterocyclic system.
Octahydro 2h Pyrano 3,2 C Pyridine As a Core Scaffold in Complex Molecule Synthesis
Strategic Integration into Polycyclic Systems
The inherent structure of octahydro-2H-pyrano[3,2-c]pyridine makes it a versatile intermediate for elaboration into more complex polycyclic architectures. Synthetic chemists leverage the scaffold's existing rings and reactive sites, such as the piperidine (B6355638) nitrogen, to build additional fused or bridged ring systems.
One of the key strategies involves a tandem reaction sequence to first construct the core and then use its inherent functionality for further cyclizations. A notable approach is the hetero-Diels-Alder (HDA) reaction followed by an intramolecular Mannich reaction. researchgate.net This powerful combination creates a highly functionalized hexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one core with a specific trans-fused ring geometry. researchgate.net This resulting ketone is not an endpoint but rather a versatile intermediate, primed for subsequent modifications and annulations to access more intricate polycyclic compounds. The strategic formation of this core provides a controlled entry into diverse molecular frameworks. While many studies focus on the synthesis of the pyranopyridine system itself, its structural relationship to broader classes of polycyclic aza-arenes, such as acridines and benzoquinolines, underscores its potential as a foundational unit for building larger systems. asianpubs.orgdoi.org
Significance as a Building Block for Synthetic Targets
The this compound moiety is a recognized building block in medicinal chemistry and drug discovery. google.com Its value lies in its unique three-dimensional structure, which can be used to orient appended functional groups in specific vectors, facilitating interaction with biological targets. The parent compound and its hydrochloride salt are commercially available, signifying their utility as starting materials for synthetic campaigns. sigmaaldrich.combldpharm.combldpharm.com
Research has demonstrated the synthesis of a wide array of derivatives built upon this core. These efforts highlight its role as a foundational structure for creating libraries of new chemical entities. For instance, various N-substituted derivatives and compounds with strategic substitutions on the pyran ring have been synthesized to explore their biological activities. rsc.org The development of synthetic technologies for derivatives like 6-tert-butyloxycarbonyl octahydro-2H-pyran[3,2-c]pyridine-8-carboxylic acid provides functionalized building blocks that can be readily incorporated into larger molecules. patsnap.com The exploration of pyrano[3,2-c]pyridine derivatives has gained significant attention due to their diverse pharmacological properties, including potential as anticancer, antibacterial, and antifungal agents. researchgate.netafricanjournalofbiomedicalresearch.com
| Derivative Class | Synthetic Approach | Potential Application | Reference |
| trans-3-(octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols | Annulation of a pyran ring onto arylpiperidin-3-ones | Antinociceptive activity | rsc.org |
| 6-tert-butyloxycarbonyl octahydro-2H-pyran[3,2-c]pyridine-8-carboxylic acid | Multi-step synthesis | Advanced intermediate for complex synthesis | patsnap.com |
| 2-Amino-5-methyl-4-aryl-4H-pyrano[3,2-c]pyridine-3-carbonitriles | One-pot, multi-component reaction | Biologically active compounds | asianpubs.org |
| Pyrano[3,2-c]pyridine-based derivatives | Molecular hybridization and substituent variation | Anticancer agents targeting EGFR and VEGFR-2 | ekb.eg |
Role in Total Synthesis Strategies Involving the Pyrano[3,2-c]pyridine Moiety
A compelling example of its central role is found in a synthetic approach toward the alkaloid grandisine A. researchgate.net The strategy hinges on a tandem hetero-Diels-Alder/Mannich reaction sequence to assemble a versatile hexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one core. researchgate.net This domino process is highly efficient, creating the fused bicyclic system as a single diastereomer. researchgate.net The use of this method demonstrates how a complex core can be accessed concisely, setting the stage for the final steps of a total synthesis. The pyranopyridine unit formed in this manner is not merely a passive part of the structure but a key intermediate that enables the strategic construction of the target molecule. researchgate.net Multi-component reactions (MCRs) have also emerged as a powerful tool for the efficient, one-pot synthesis of pyrano[3,2-c]pyridine derivatives, offering a streamlined path to these important scaffolds. asianpubs.orgresearchgate.net
Broader Academic Context of Octahydro 2h Pyrano 3,2 C Pyridine
Octahydro-2H-pyrano[3,2-c]pyridine as a Privileged Scaffold in Organic Synthesis
The this compound core is a significant heterocyclic framework utilized as a structural motif and key intermediate in the synthesis of more complex molecules, particularly within the field of medicinal chemistry. While the term "privileged scaffold" is more commonly applied to aromatic systems that bind to multiple biological targets, the utility of saturated heterocyclic systems like this compound as foundational building blocks is well-documented in patent literature. Its appearance as a component in the synthesis of compounds targeting critical biological pathways, such as monobactams and PD-1/PD-L1 small molecule inhibitors, underscores its importance. nih.gov The rigid, bicyclic structure of this scaffold provides a defined three-dimensional orientation for appended functional groups, which is a crucial attribute in designing molecules with specific biological activities. smolecule.comvulcanchem.com
The concept of a privileged scaffold is exemplified by analogous aromatic structures like chromeno[3,2-c]pyridines, which are recognized for their wide spectrum of biological activities and presence in pharmaceuticals. mdpi.comresearchgate.net The development of synthetic methods to access such cores is driven by the need for novel chemical entities in drug discovery. In this context, this compound serves as a valuable, non-aromatic congener, offering different solubility and conformational properties that can be exploited in drug design.
Comparative Analysis with Isomeric and Analogous Fused Heterocyclic Frameworks
The structural and, consequently, functional properties of this compound can be better understood through comparison with its isomers and other related heterocyclic systems. These comparisons highlight the effects of fusion geometry, heteroatom substitution, and degree of saturation.
Isomeric Pyrano-pyridines
The point of fusion between the pyran and pyridine (B92270) rings significantly alters the molecule's spatial arrangement and electronic properties. While the [3,2-c] fusion is the focus, other positional isomers such as octahydro-2H-pyrano[4,3-b]pyridine exist. The differing placement of the nitrogen and oxygen atoms relative to each other and the bridgehead carbons creates distinct stereoelectronic environments, which can influence receptor binding and metabolic stability. Furthermore, the physicochemical properties can be modified for practical applications; for instance, the hydrochloride salt of this compound exhibits different solubility profiles, a key consideration in pharmaceutical development. bldpharm.com
Octahydropyrrolo[3,2-c]pyridine
This framework is a direct analogue where the oxygen atom of the pyran ring is replaced by a nitrogen atom, forming a pyrrolidine (B122466) ring fused to the pyridine. This substitution from a pyran to a pyrrole (B145914) moiety introduces a second nitrogen atom, creating a bifunctional structure with a rigid conformation. google.com Derivatives of octahydropyrrolo[3,2-c]pyridine are considered important intermediates in new drug development. google.com Specifically, the introduction of a carboxyl or ester group results in a trifunctional core that is highly suitable for creating diverse molecular libraries. google.com Research has shown that derivatives of the unsaturated analogue, 1H-pyrrolo[3,2-c]pyridine, are potent inhibitors of FMS kinase and exhibit significant anticancer activities by targeting tubulin polymerization. nih.govnih.gov This highlights the therapeutic potential unlocked by the pyrrolo[3,2-c]pyridine scaffold.
Chromeno[3,2-c]pyridine
The chromeno[3,2-c]pyridine system represents the unsaturated, aromatic counterpart to the saturated this compound core. This scaffold is well-established as a privileged structure in medicinal chemistry and is found in a number of naturally occurring alkaloids. mdpi.comresearchgate.netnih.gov These natural products and their synthetic derivatives demonstrate a wide range of biological activities, including antimicrobial, antiviral, and cytotoxic effects. mdpi.comresearchgate.netnih.gov The aromatic nature of the chromene ring, compared to the saturated tetrahydropyran (B127337) ring in the octahydro- variant, leads to a planar, more rigid structure with a distinct electronic distribution. This fundamental difference influences its interaction with biological targets and accounts for the different spectrum of reported activities. Numerous synthetic methodologies have been developed to construct this framework, reflecting its high value in drug discovery programs. mdpi.comresearchgate.net
Pyrano[2,3-d]pyrimidine
Interactive Data Tables
Table 1: Comparative Analysis of Fused Heterocyclic Frameworks
| Compound Name | Core Structure | Key Structural Difference from this compound | Reported Significance/Activity | Citations |
| This compound | Pyran fused to a pyridine ring | - (Reference Compound) | Building block for complex molecules like monobactams and PD-1/PD-L1 inhibitors. | nih.govsigmaaldrich.combldpharm.com |
| Octahydropyrrolo[3,2-c]pyridine | Pyrrole fused to a pyridine ring | Pyran oxygen replaced by a pyrrole nitrogen. | Rigid, bifunctional/trifunctional intermediate for new drug development; derivatives show FMS kinase inhibition and anticancer activity. | nih.govgoogle.com |
| Chromeno[3,2-c]pyridine | Benzene (B151609) ring fused to a pyran, which is fused to a pyridine ring (aromatic) | Unsaturated, aromatic analogue. | "Privileged scaffold" found in natural alkaloids; exhibits antimicrobial, antivirus, and cytotoxic activities. | mdpi.comresearchgate.netnih.gov |
| Pyrano[2,3-d]pyrimidine | Pyran fused to a pyrimidine (B1678525) ring | Pyridine ring replaced by a pyrimidine ring. | Diverse pharmacological properties including antitumor, antihypertensive, and enzyme inhibition (urease, PARP-1). | researchgate.net |
Future Research Directions in Octahydro 2h Pyrano 3,2 C Pyridine Chemistry
Development of Novel, Efficient, and Sustainable Synthetic Routes
The synthesis of octahydro-2H-pyrano[3,2-c]pyridine and its derivatives has been an area of active investigation, with various strategies being developed to construct this heterocyclic core. africanjournalofbiomedicalresearch.com Current methods often involve multi-step sequences, and there is a continuous drive to create more streamlined and environmentally friendly approaches.
Future research will likely focus on the development of novel synthetic routes that are not only efficient in terms of yield and reaction time but also adhere to the principles of green chemistry. researchgate.net This includes the use of less hazardous reagents and solvents, milder reaction conditions, and the design of cascade or one-pot reactions to minimize purification steps. For instance, tandem reactions like the hetero-Diels-Alder/Mannich approach have shown promise in selectively forming the trans-fused ring geometry of a hexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one core. researchgate.net
Furthermore, the exploration of catalytic systems, including biocatalysis and the use of novel organocatalysts or metal catalysts, could lead to more sustainable and atom-economical syntheses. researchgate.net Microwave-assisted organic synthesis is another avenue that could significantly reduce reaction times and improve yields for the preparation of pyrano[3,2-c]pyridine derivatives. researchgate.net
| Synthetic Approach | Key Features | Potential Advantages |
| Tandem Hetero-Diels-Alder/Mannich Reaction | Sequential formation of pyran and pyridine (B92270) rings. | High stereoselectivity for the trans-fused isomer. researchgate.net |
| Multi-component Reactions (e.g., Ugi reaction) | Combination of multiple starting materials in a single step. | Increased molecular diversity and efficiency. africanjournalofbiomedicalresearch.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times and potential for higher yields. researchgate.net |
| Green Chemistry Approaches | Utilization of eco-friendly solvents and reagents. | Reduced environmental impact and increased sustainability. researchgate.net |
Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations
While the synthesis of the this compound core is a primary focus, understanding its inherent reactivity is crucial for its application in the synthesis of more complex molecules. The pyran and pyridine rings can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
Future investigations will likely delve deeper into the reactivity of this scaffold. This includes exploring reactions that can selectively functionalize specific positions on the bicyclic system. For example, the development of methods for C-H functionalization would provide a direct way to introduce new substituents without the need for pre-functionalized starting materials. acs.org
The unique juxtaposition of the oxygen and nitrogen heteroatoms may also lead to novel reactivity patterns. Investigating ring-opening and ring-transformation reactions could provide access to other important heterocyclic systems. Furthermore, exploring the reactivity of derivatives, such as those with exocyclic double bonds or strategically placed functional groups, could unveil new synthetic possibilities.
Advancements in Stereochemical Control for Complex this compound Derivatives
The this compound scaffold possesses multiple stereocenters, leading to the possibility of numerous stereoisomers. The biological activity of molecules containing this core is often highly dependent on their three-dimensional structure. Therefore, achieving precise control over the stereochemistry during synthesis is of paramount importance.
Future research will undoubtedly focus on developing new and improved methods for the stereoselective synthesis of this compound derivatives. This includes the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions to favor the formation of a single desired stereoisomer. For instance, the use of a seco ring D precursor has been shown to control the stereochemistry of a critical cycloaddition reaction. researchgate.net
Q & A
Q. What are the key parameters for optimizing the synthesis of octahydro-2H-pyrano[3,2-c]pyridine?
The synthesis of this compound requires precise control of reaction conditions. Key parameters include:
- Temperature : Reactions are typically conducted under reflux (e.g., 80–100°C) to ensure sufficient energy for ring closure and stereochemical control.
- Solvent Choice : Polar solvents like ethanol or acetonitrile enhance solubility and stabilize intermediates during cyclization .
- Reaction Time : Extended reaction times (12–24 hours) are often necessary to achieve high yields due to the complexity of fused-ring formation. Methodological adjustments, such as using catalytic acid/base systems, can further optimize efficiency .
Q. What characterization techniques are essential for confirming the structure of this compound derivatives?
A combination of spectroscopic and crystallographic methods is critical:
- NMR Spectroscopy : H and C NMR verify proton environments and carbon frameworks, distinguishing between cis/trans isomers .
- X-ray Diffraction : Resolves stereochemical ambiguities in fused-ring systems, as seen in copper(II) complexes involving pyrano-pyridine ligands .
- Mass Spectrometry : Confirms molecular weight (141.211 Da) and fragmentation patterns .
Q. What are the common reactivity patterns of this compound?
The compound exhibits dual reactivity:
- Electrophilic Substitution : The pyridine nitrogen directs electrophiles (e.g., nitration, halogenation) to specific positions on the aromatic ring .
- Cycloaddition Reactions : Diels-Alder reactions with dienophiles yield polycyclic derivatives for medicinal chemistry applications .
- Nucleophilic Attack : Positions adjacent to nitrogen are susceptible to nucleophilic substitution, enabling functionalization .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
Enantioselectivity requires chiral catalysts or auxiliaries:
- Chiral Ligands : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation to control stereocenters .
- Protecting Groups : tert-Butoxycarbonyl (Boc) groups stabilize intermediates and direct stereochemistry during ring closure .
- Dynamic Kinetic Resolution : Combines racemization and selective crystallization to isolate single enantiomers .
Q. How do structural modifications impact the biological activity of this compound derivatives?
Structure-activity relationship (SAR) studies reveal:
- Substituent Effects : Bromomethyl or chloro groups enhance electrophilicity, increasing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Ring Fusion : Thieno[3,2-c]pyridine analogs show higher CNS activity due to improved blood-brain barrier penetration .
- Functional Groups : Carboxylic acid moieties enable salt formation (e.g., hydrochlorides) for improved solubility in pharmacological assays .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from subtle condition variations:
- Solvent Purity : Trace water in acetonitrile can hydrolyze intermediates, reducing yields .
- Catalyst Loading : Pd(PPh) in Suzuki couplings requires precise stoichiometry; excess catalyst promotes side reactions .
- Workup Protocols : Silica gel chromatography may degrade sensitive products, necessitating alternative purification (e.g., recrystallization) .
Q. What strategies are effective for designing this compound derivatives targeting CNS receptors?
Key design principles include:
- Bioisosteric Replacement : Substituting pyridine with furo[3,2-c]pyridine enhances affinity for dopamine D2 receptors .
- Lipophilicity Optimization : tert-Butyl esters improve membrane permeability, as demonstrated in antipsychotic activity screens .
- Metabolic Stability : Incorporating fluorine reduces CYP450-mediated degradation .
Q. What challenges arise in purifying this compound derivatives after cross-coupling reactions?
Common issues and solutions:
- Low Yields : Suzuki couplings with arylboronic acids often yield ≤20% due to steric hindrance; microwave-assisted synthesis can improve efficiency .
- Byproduct Formation : Use of scavenger resins (e.g., QuadraSil™ MP) removes residual palladium .
- Chromatography : Gradient elution on reverse-phase silica separates closely related analogs .
Q. How does this compound participate in catalytic systems?
The nitrogen and oxygen atoms enable metal coordination:
Q. What mechanistic insights explain the compound’s activity in CNS disorders?
Derivatives modulate neurotransmitter systems:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
